N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-fluorobenzamide
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Overview
Description
N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzothiazole ring, a fluorobenzamide group, and a chloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-fluorobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of ethanol.
Introduction of the Chloromethylphenyl Group: This step involves the reaction of 5-chloro-2-methylphenylamine with an appropriate acylating agent to form the desired intermediate.
Coupling with the Fluorobenzamide Group: The final step involves the coupling of the intermediate with 4-fluorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring and the chloromethylphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-fluorobenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes . For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain . Additionally, it can interfere with DNA replication and repair mechanisms, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: An aminobenzoic acid derivative with anti-inflammatory and anticancer properties.
Dasatinib: A protein tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Uniqueness
N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-fluorobenzamide is unique due to its combination of structural features, which confer distinct chemical properties and biological activities
Properties
Molecular Formula |
C23H17ClFN3O2S2 |
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Molecular Weight |
486.0 g/mol |
IUPAC Name |
N-[2-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C23H17ClFN3O2S2/c1-13-2-5-15(24)10-19(13)27-21(29)12-31-23-28-18-9-8-17(11-20(18)32-23)26-22(30)14-3-6-16(25)7-4-14/h2-11H,12H2,1H3,(H,26,30)(H,27,29) |
InChI Key |
XKJAIWMZZYOINZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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